Dibenzo-18-crown-6

Analytical Chemistry Separation Science Host-Guest Chemistry

Choose Dibenzo-18-crown-6 (DB18C6) for applications demanding strict ion selectivity. Unlike flexible 18-crown-6, DB18C6's rigid benzo-fused cavity provides distinct thermodynamic binding profiles, ensuring superior K+/Na+ selectivity in liquid-liquid extraction and reliable Ca2+ & Sn2+ ISE performance across wide pH ranges (pH 1–11). Its unique geometry enables direct underivatized GC separation of nitroaromatic isomers, reducing sample prep. Procure high-purity ≥98% material to guarantee batch-to-batch consistency in critical analytical and catalytic workflows.

Molecular Formula C20H24O6
Molecular Weight 360.4 g/mol
CAS No. 14187-32-7
Cat. No. B077160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenzo-18-crown-6
CAS14187-32-7
Synonymsdibenzo-18-crown-6
polyether XXVIII
Molecular FormulaC20H24O6
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESC1COC2=CC=CC=C2OCCOCCOC3=CC=CC=C3OCCO1
InChIInChI=1S/C20H24O6/c1-2-6-18-17(5-1)23-13-9-21-11-15-25-19-7-3-4-8-20(19)26-16-12-22-10-14-24-18/h1-8H,9-16H2
InChIKeyYSSSPARMOAYJTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2.03e-05 M

Structure & Identifiers


Interactive Chemical Structure Model





Dibenzo-18-crown-6 (DB18C6, CAS 14187-32-7): Technical Baseline and Procurement Context


Dibenzo-18-crown-6 (DB18C6) is a crown ether macrocycle [OC₆H₄OCH₂CH₂OCH₂CH₂]₂, a white solid soluble in organic solvents with a melting point of 162.5–163.5 °C [1]. It is a structural analog of 18-crown-6 (18C6) where two opposing ethylene bridges are replaced by rigid benzo groups, altering its cavity geometry and lipophilicity [2]. This compound is widely used as a selective ionophore in separation science, ion-selective electrodes, and phase-transfer catalysis, where its specific binding properties are critical for method performance.

Why Dibenzo-18-crown-6 (DB18C6, CAS 14187-32-7) Is Not Interchangeable with 18-Crown-6 or Other Crown Ethers


Substituting Dibenzo-18-crown-6 (DB18C6) with its close analog 18-crown-6 (18C6), or other crown ethers like benzo-18-crown-6 (B18C6) or dibenzo-24-crown-8 (DB24C8), will fundamentally alter experimental outcomes. The rigid benzo groups in DB18C6, absent in 18C6, change the macrocycle's conformational flexibility and electron distribution, leading to distinct thermodynamic and kinetic binding profiles with metal cations [1]. These structural differences manifest as quantifiable variations in aqueous stability constants, extraction equilibria, and ion-selective electrode performance—parameters that directly govern method selectivity, sensitivity, and reproducibility in analytical and separation workflows [2].

Quantitative Evidence for Selecting Dibenzo-18-crown-6 (DB18C6, CAS 14187-32-7) Over Its Analogs


DB18C6 Exhibits Lower Aqueous Stability Constants for Alkali Metals Compared to 18C6, Altering Selectivity Profiles

Dibenzo-18-crown-6 (DB18C6) forms complexes with alkali metal cations that are less stable in water than those formed by the more flexible 18-crown-6 (18C6). For potassium picrate complexes, the aqueous ion-pair formation constant (log KMLA) is 1.30 ± 0.10 for DB18C6, compared to a higher value for 18C6, with the order of stability being 18C6 > B18C6 > DB18C6 with increasing benzo substitution [1]. In water, the stability constant (KML) sequence for DB18C6 is Na+ < K+ > Rb+ > Cs+, whereas for the larger-ring analog DB24C8, the sequence is Na+ < K+ < Rb+ < Cs+ [2]. This fundamental difference in complex stability governs selectivity in aqueous-based separations and sensor applications.

Analytical Chemistry Separation Science Host-Guest Chemistry

DB18C6 Demonstrates Superior K+/Na+ Extraction Selectivity in Organic Solvents Compared to 18C6

In solvent extraction of alkali metal picrates into low-dielectric organic diluents, dibenzo-18-crown-6 (DB18C6) displays a marked enhancement in extraction selectivity for potassium over sodium. The extraction selectivity order for DB18C6 across all diluents tested is Na > Cs > Rb > K, with the K+/Na+ selectivity being the highest among all adjacent alkali metal pairs in the periodic table [1]. While both 18C6 and B18C6 have their extraction equilibrium governed primarily by aqueous complex stability (KMLA), for DB18C6 the partition constant of the complex (KD,MLA) is the dominant factor, driven by the increased lipophilicity conferred by the benzo groups [2]. This mechanistic shift makes DB18C6 uniquely suited for applications where maximizing organic-phase recovery of K+ over Na+ is critical.

Solvent Extraction Alkali Metal Separation Phase-Transfer Chemistry

DB18C6 Enables a Broader Linear pH Range in PVC-Based Ion-Selective Electrodes Compared to 18C6

When formulated into PVC-based ion-selective electrodes (ISEs) for calcium(II) determination, membranes incorporating dibenzo-18-crown-6 (DB18C6) as the ionophore exhibit a significantly wider operational pH range than those using the parent 18-crown-6 (18C6) or other ionophores. The DB18C6-based Ca2+ sensor maintains a stable potential response from pH 3 to 11 [1]. In contrast, a comparable Zn2+-selective electrode using DB18C6 has a usable pH range of 3.0–8.0, beyond which potential drift occurs [2], indicating that the specific ion-ionophore combination, not just the crown ether alone, dictates the pH robustness. The Ca2+ electrode demonstrates a Nernstian slope of 28.0 mV/decade over a concentration range of 1×10−5 M to 1×10−1 M with a detection limit of 4×10−6 M [1].

Potentiometric Sensors Ion-Selective Electrodes Analytical Chemistry

DB18C6 Enables Measurement of 6Li/7Li Isotope Separation Factors (α = 1.0032–1.020) via Extraction Chromatography

Dibenzo-18-crown-6 (DB18C6) has been successfully employed in extraction chromatography systems to achieve measurable separation of lithium-6 and lithium-7 isotopes. Using a chemical isotope exchange between lithium aquocomplex and its chloroform complex with DB18C6, researchers determined 6Li/7Li separation coefficients ranging from 1.0032 to 1.020, depending on the lithium salt (perchlorate or trichloroacetate) [1]. While other crown ethers like benzo-15-crown-5 and dicyclohexano-18-crown-6 were also evaluated, DB18C6 provided a viable platform for this challenging separation, with the magnitude of the separation factor being comparable to or slightly higher than that of DCH18C6 in some conditions [2].

Isotope Separation Nuclear Chemistry Extraction Chromatography

DB18C6 Demonstrates a Nernstian Response for Sn(II) with a Slope of 27.5±0.6 mV/decade and Detection Limit of 8.0×10−7 M

A PVC membrane electrode incorporating dibenzo-18-crown-6 (DB18C6) as the neutral carrier exhibits a near-Nernstian response for Sn(II) ions over a concentration range of 1.0 × 10−6 to 1.0 × 10−2 M. The sensor achieves a slope of 27.5 ± 0.6 mV per concentration decade in acidic solution (pH 1), with a detection limit of 8.0 × 10−7 M [1]. The electrode demonstrates very good selectivity for Sn(II) over a wide variety of other cations and a fast response time of <15 s [1]. While other crown ethers can also function as ionophores, the specific DB18C6-Sn(II) combination yields a well-defined, reproducible potentiometric signal suitable for direct determination of Sn(II) in real samples, including alloys [1].

Potentiometric Sensors Tin Analysis Ion-Selective Electrodes

DB18C6 Offers Distinct Chromatographic Selectivity for Isomeric Separations Compared to DB24C8 and DCH24C8

When used as a stationary phase in gas chromatography, dibenzo-18-crown-6 (DB18C6) provides a unique selectivity profile for the separation of polar aromatic isomers. A comparative study evaluated DB18C6, dibenzo-24-crown-8 (DB24C8), and dicyclohexano-24-crown-8 (DCH24C8) at 3%, 10%, and 20% loadings [1]. DB18C6 was found to be particularly useful for the direct analysis of nitrophenol and nitroaniline isomers without requiring derivatization [1]. In contrast, DB24C8 and DCH24C8 columns at 10% loading were more effective for separating dimethylphenol and nitrochlorobenzene isomers [1]. This differential selectivity arises from the distinct cavity size, polarity, and rigidity of each crown ether, making DB18C6 the preferred phase for specific isomer classes.

Gas Chromatography Stationary Phases Isomer Separation

Optimal Application Scenarios for Dibenzo-18-crown-6 (DB18C6, CAS 14187-32-7) Based on Quantitative Evidence


Solvent Extraction of Potassium from Sodium-Rich Matrices

Utilize DB18C6 in liquid-liquid extraction protocols where high K+/Na+ selectivity is required. The compound's extraction equilibrium is governed by its high lipophilicity (KD,MLA) rather than aqueous stability (KMLA), enabling superior potassium recovery into organic phases compared to 18C6 or B18C6 [1]. This property is exploited in analytical chemistry for sample preparation and in industrial processes for selective potassium removal or enrichment.

Fabrication of Robust Calcium-Selective Electrodes with Extended pH Range

Incorporate DB18C6 as the ionophore in PVC-based Ca2+-selective electrodes. The resulting sensor operates stably from pH 3 to 11, a broader range than many alternative ionophores, and exhibits a Nernstian slope of 28.0 mV/decade [1]. This is ideal for clinical, environmental, or industrial samples where pH may vary and tight control is impractical, ensuring reliable potentiometric calcium quantification without frequent recalibration.

Gas Chromatographic Analysis of Nitrophenol and Nitroaniline Isomers

Employ DB18C6 as a stationary phase in gas chromatography for the direct, underivatized separation of nitrophenol and nitroaniline isomers [1]. This application leverages DB18C6's specific selectivity profile, which differs from that of larger-ring or saturated crown ethers, reducing sample preparation steps and improving method efficiency for environmental monitoring or industrial quality control of nitroaromatic compounds.

Development of Tin(II)-Selective Potentiometric Sensors for Acidic Samples

Construct Sn(II)-selective electrodes using DB18C6 as the neutral carrier for analyzing acidic samples (pH 1). The sensor provides a near-Nernstian response (27.5±0.6 mV/decade) with a detection limit of 8.0×10−7 M and excellent selectivity over other cations [1]. This is particularly useful in metallurgical process control, alloy analysis, and environmental monitoring of tin in acidic effluents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dibenzo-18-crown-6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.